6-bromo-1-ethyl-4-methyl-1H-indazole
説明
6-bromo-1-ethyl-4-methyl-1H-indazole is a derivative of indazole, which is a heterocyclic compound made up of benzene and pyrazole rings . Indazoles are an important class of heterocyclic compounds with a wide range of applications as biological and pharmaceutical agents .
Synthesis Analysis
The synthesis of this compound involves several stages. The reaction conditions include the use of methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate with hydrogen chloride in methanol and water at 60 degrees Celsius for 8 hours . This is followed by a reaction with sodium hydrogen carbonate in methanol and water at a pH of 8 .Molecular Structure Analysis
The molecular structure of this compound is represented by the empirical formula C8H7BrN2 . The molecular weight of this compound is 211.06 . The SMILES string representation of this compound is CC1=CC (Br)=CC2=C1C=NN2 .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve a 1,3-dipolar cycloaddition of in situ generated diazo compounds and arynes .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 293.6±13.0 °C, a density of 1.60±0.1 g/cm3, and a pKa of 0.66±0.30 . The compound is a solid at room temperature .Safety and Hazards
将来の方向性
Indazole derivatives have been used in recent medical research and development studies for the treatment of osteoporosis, inflammatory diseases, and neurodegenerative disorders . The medicinal properties of indazole and its derivatives are expected to be explored further in the future for the treatment of various pathological conditions .
作用機序
Target of Action
6-Bromo-1-ethyl-4-methyl-1H-indazole is a novel indazole derivative that has been synthesized and evaluated for its anticancer, antiangiogenic, and antioxidant activities . The compound’s primary targets are human cancer cells lines, including HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia) . It also targets proangiogenic cytokines associated with tumor development .
Mode of Action
The compound interacts with its targets by hindering their viability . It shows inhibitory activity on the viability of HEP3BPN 11 (liver) cells, comparable to the standard methotrexate . Additionally, it exhibits potent antiangiogenic activity against TNFα, VEGF, EGF, IGF1, TGFb, and leptin .
Biochemical Pathways
The affected pathways involve the inhibition of proangiogenic cytokines associated with tumor development . The compound’s action results in downstream effects such as the reduction of angiogenesis, which is a critical process in tumor growth and metastasis .
Result of Action
The compound’s action results in significant molecular and cellular effects. It hinders the viability of specific human cancer cell lines . It also exhibits antioxidant activities, as demonstrated by its DPPH, hydroxyl (OH), and superoxide radical (SOR) scavenging activity .
特性
IUPAC Name |
6-bromo-1-ethyl-4-methylindazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c1-3-13-10-5-8(11)4-7(2)9(10)6-12-13/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLGZGMRTZKFIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=N1)C(=CC(=C2)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。